1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-methylbenzyl)sulfonyl]-1H-indole
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Description
1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-methylbenzyl)sulfonyl]-1H-indole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Domino Synthesis of Azepino Fused Diindoles
- A study by Kahar et al. (2020) discusses an efficient protocol for synthesizing azepino fused diindoles. This process involves a reaction between isatin tethered N-sulfonyl-1,2,3-triazoles and indoles, resulting in compounds that have broad applications due to their unique structural features.
Formation and Structure of Benzazepines
- Research by Acheson and Bridson (1971) and Acheson, Bridson, and Cameron (1972) explores the formation of benzazepines from indoles, including the structural determination through X-ray diffraction.
Antioxidant Activity of Indole Derivatives
- A study by Vieira et al. (2017) focuses on the synthesis of 3-Selanyl-1H-indole derivatives and their antioxidant activities. These compounds are evaluated for their potential in reducing oxidative stress in biological systems.
One-Pot Synthesis of Sulfanyl-Sulfinyl/Sulfonyl Indoles
- Kobayashi et al. (2013) describe an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles. This synthesis method could be significant for creating compounds with varied applications in chemistry and pharmacology.
Synthesis of Novel Indole-2-Carboxylic Acids
- The work by Unangst et al. (1987) details the synthesis of indole-2-carboxylic acids with various substituents, providing a pathway to novel compounds with potential applications in medicinal chemistry.
Divergent Synthesis of Polycyclic Indolines and Azepino Indoles
- Zhang, Tang, and Shi (2015) discuss a Rh(II)-catalyzed synthesis method for creating polycyclic indolines and azepino[4,5-b]indoles. The ability to control the reaction pathways by substituent type is notable for the synthesis of diverse compounds.
Fast Sulfonylation of Indoles
- Zhang et al. (2018) have developed a rapid and efficient method for the 2-sulfonylation of indoles, which has implications for the synthesis of various sulfonylated compounds.
properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(3-methylphenyl)methylsulfonyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-19-9-8-10-20(15-19)18-30(28,29)23-16-26(22-12-5-4-11-21(22)23)17-24(27)25-13-6-2-3-7-14-25/h4-5,8-12,15-16H,2-3,6-7,13-14,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPVFQYZKUTWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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